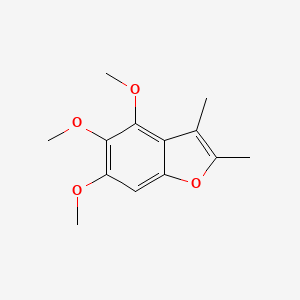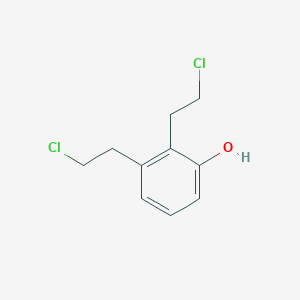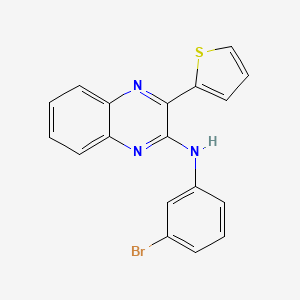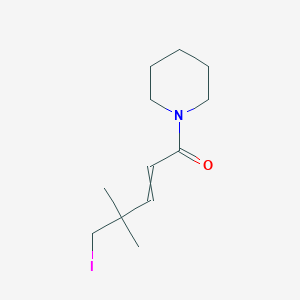
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is an organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one typically involves the cyclization of functionalized alkynes. One common method is the radical cycloaromatization mechanism, where bis(4-methylpent-4-en-2-ynyl)sulfane undergoes cyclization to form the desired compound . This reaction is carried out under specific conditions to ensure the formation of the pyran and thiophene rings.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of metal-catalyzed reactions and heterocyclization techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene and pyran compounds .
Aplicaciones Científicas De Investigación
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism by which 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Pyran: A six-membered ring with one oxygen atom.
Thiophene-pyran derivatives: Compounds with similar fused ring structures but different substituents.
Uniqueness
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a thiophene ring fused to a pyran ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
824976-21-8 |
|---|---|
Fórmula molecular |
C10H8O2S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
6-methyl-4-thiophen-3-ylpyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-4-9(5-10(11)12-7)8-2-3-13-6-8/h2-6H,1H3 |
Clave InChI |
LSESZDUGJTWIFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)

![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)

![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)


![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)


